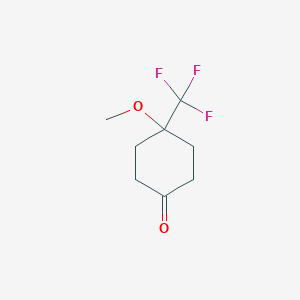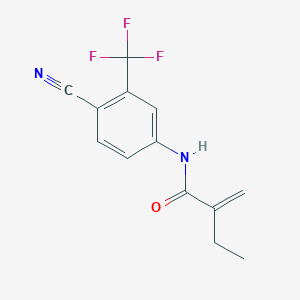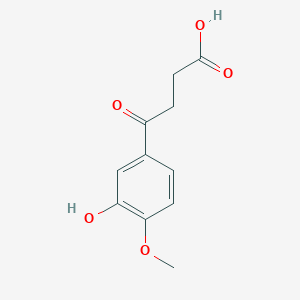
4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one is a chemical compound with the molecular formula C8H11F3O2 It is a derivative of cyclohexanone, characterized by the presence of a methoxy group and a trifluoromethyl group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Introduction of Methoxy Group: A methoxy group is introduced to the cyclohexanone ring through a nucleophilic substitution reaction using methanol and an acid catalyst.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or trifluoromethyl iodide (CF3I) are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups influence the compound’s reactivity and interactions with enzymes and receptors. These interactions can modulate biological processes, making the compound of interest for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxycyclohexanone: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(Trifluoromethyl)cyclohexanone: Lacks the methoxy group, affecting its reactivity and applications.
Cyclohexanone: The parent compound, without any substituents, serves as a basis for comparison.
Uniqueness
4-Methoxy-4-(trifluoromethyl)cyclohexan-1-one is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H11F3O2 |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
4-methoxy-4-(trifluoromethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H11F3O2/c1-13-7(8(9,10)11)4-2-6(12)3-5-7/h2-5H2,1H3 |
Clave InChI |
ACLOKXVDZLQQCQ-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCC(=O)CC1)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-((6-Vinyl-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B8326876.png)
![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B8326890.png)







![(S)-2-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)isoindoline-1,3-dione](/img/structure/B8326937.png)


